molecular formula C13H17NO B11896523 2,2,5,8-Tetramethyl-2H-chromen-6-amine

2,2,5,8-Tetramethyl-2H-chromen-6-amine

Cat. No.: B11896523
M. Wt: 203.28 g/mol
InChI Key: GFSQAYYKLWHWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,8-Tetramethyl-2H-chromen-6-amine is an organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,8-Tetramethyl-2H-chromen-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5,8-tetramethyl-2H-chromen-6-ol with an amine source under acidic or basic conditions to yield the desired amine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,8-Tetramethyl-2H-chromen-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,2,5,8-Tetramethyl-2H-chromen-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,5,8-Tetramethyl-2H-chromen-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,5,7,8-Tetramethyl-2-(5,9,13-trimethyltetradecyl)-6-chromanol
  • 2,2-Dimethyl-2H-chromen-6-amine
  • 2,5,5,8a-Tetramethyl-6,7,8,8a-tetrahydro-5H-chromen-8-ol

Uniqueness: What sets 2,2,5,8-Tetramethyl-2H-chromen-6-amine apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2,2,5,8-tetramethylchromen-6-amine

InChI

InChI=1S/C13H17NO/c1-8-7-11(14)9(2)10-5-6-13(3,4)15-12(8)10/h5-7H,14H2,1-4H3

InChI Key

GFSQAYYKLWHWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1OC(C=C2)(C)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.